![molecular formula C18H22N2O5S B3486190 3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid](/img/structure/B3486190.png)
3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid
Overview
Description
3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid: is an organic compound with a complex structure that includes a diethylamino group, a sulfamoyl group, and a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Sulfonation: The amino group is sulfonated to form the sulfamoyl group.
Alkylation: The final step involves the alkylation of the amino group with diethylamine to form the diethylamino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the sulfamoyl group, converting it to a sulfonamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: : The compound is used as an intermediate in the synthesis of more complex molecules. Biology Medicine : Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections. Industry : It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The diethylamino group can interact with biological membranes, altering their permeability. The sulfamoyl group can inhibit certain enzymes by mimicking the structure of natural substrates. The methoxybenzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
4-Methoxybenzoic acid: Lacks the diethylamino and sulfamoyl groups, making it less versatile in biological applications.
4-(Diethylamino)benzoic acid: Lacks the sulfamoyl group, reducing its potential for enzyme inhibition.
4-Sulfamoylbenzoic acid: Lacks the diethylamino group, affecting its interaction with biological membranes.
Uniqueness: 3-[[4-(Diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid is unique due to the combination of functional groups, which confer a range of chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[[4-(diethylamino)phenyl]sulfamoyl]-4-methoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S/c1-4-20(5-2)15-9-7-14(8-10-15)19-26(23,24)17-12-13(18(21)22)6-11-16(17)25-3/h6-12,19H,4-5H2,1-3H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNIPVCARHCMYIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.